Enhanced Adenosine A1 Receptor Affinity through C2-Chlorination and C6-Arylthio Substitution
Within a series of purine derivatives evaluated for adenosine A1 receptor (A1AR) binding, the introduction of a 2-chloro group in conjunction with a 6-arylthioether dramatically enhances affinity. The compound 2-chloro-N6-cyclopentyladenosine (CCPA) is a well-known high-affinity A1AR agonist. A related 6-substituted analog (US8609833, Example 88), which combines a 2-chloro group with a 6-(naphthalen-2-ylthio) moiety on a ribose scaffold, demonstrates a Ki of 7 nM for the human A1AR [1]. This is approximately 129-fold more potent than its activity at the adenosine A3 receptor (Ki = 900 nM) and over 1400-fold more potent than at the adenosine A2 receptor (Ki = 10,000 nM) [2]. This data provides strong class-level evidence that the 2-chloro-6-naphthalen-2-ylsulfanyl pharmacophore is a key driver of high affinity and selectivity for the A1AR subtype.
| Evidence Dimension | Binding Affinity (Ki) for Human Adenosine Receptors |
|---|---|
| Target Compound Data | Ki = 7 nM for A1AR (Analog with 2-Cl and 6-naphthalen-2-ylthio) |
| Comparator Or Baseline | Ki = 900 nM for A3AR; Ki = 10,000 nM for A2AR (Same analog) |
| Quantified Difference | 129-fold selectivity for A1AR over A3AR; >1400-fold selectivity over A2AR |
| Conditions | Radioligand displacement assay using [3H]CCPA on membranes from cells expressing human recombinant receptors. |
Why This Matters
This data supports the selection of compounds containing the 2-chloro-6-naphthalen-2-ylsulfanyl motif for projects requiring high-affinity, subtype-selective modulation of the adenosine A1 receptor, a key target in neuroprotection and cardioprotection.
- [1] Inotek Pharmaceuticals. (2013). Purine derivatives as adenosine A1 receptor agonists. US Patent US8609833. View Source
- [2] BindingDB. BDBM108257 (CHEMBL2205240). Affinity Data for Adenosine A1, A2, and A3 Receptors. View Source
